Methyl 2-(phenylthio)propanoate
Description
Properties
Molecular Formula |
C10H12O2S |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
methyl 2-phenylsulfanylpropanoate |
InChI |
InChI=1S/C10H12O2S/c1-8(10(11)12-2)13-9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
QRANRVOUOAPAEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)SC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via a conjugate addition mechanism, where the thiophenol nucleophile attacks the β-carbon of the α,β-unsaturated ester. Oxidation steps, often employing H₂O₂ or O₂, stabilize the thioether bond and prevent retro-Michael reactions. Key parameters include:
Table 1: Michael Addition Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | THF/MeOH (3:1) | 88 | |
| Oxidant | H₂O₂ (1.5 equiv.) | 90 | |
| Reaction Time | 24 h | 85 |
Nucleophilic Substitution of Halopropanoate Esters
Methyl 2-bromopropanoate undergoes nucleophilic substitution with sodium thiophenoxide (PhSNa) to form the target compound. This method, adapted from arylthiolation protocols, involves refluxing methyl 2-bromopropanoate with PhSNa in dimethylformamide (DMF) at 60°C for 12 hours.
Workup and Purification
Post-reaction, the mixture is diluted with ethyl acetate, washed with brine, and dried over MgSO₄. Column chromatography (silica gel, hexanes/EtOAc 4:1) isolates the product as a colorless liquid.
Challenges and Mitigations
-
Competitive elimination : Elevated temperatures (>80°C) promote β-hydride elimination, forming acrylic ester byproducts. Maintaining temperatures below 70°C suppresses this pathway.
-
Nucleophile strength : Using freshly prepared PhSNa ensures high reactivity, avoiding thiol oxidation to disulfides.
Esterification of 2-(Phenylthio)propanoic Acid
Esterification of 2-(phenylthio)propanoic acid with methanol under acidic conditions provides an alternative route. The carboxylic acid is synthesized via hydrolysis of this compound precursors, as demonstrated in the saponification of methyl 2-methyl-2-(phenylthio)propanoate using LiOH/H₂O.
Procedure
Table 2: Esterification Reaction Metrics
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Hydrolysis | LiOH, THF/MeOH/H₂O | 97.1 | >99 |
| Esterification | H₂SO₄, MeOH, reflux | 89 | 98 |
Oxidative Thiol-Ene Coupling
Radical-mediated thiol-ene reactions offer a metal-free pathway. Methyl acrylate and thiophenol react under UV irradiation (λ = 365 nm) with a photoinitiator (e.g., DMPA) in dichloromethane, forming the adduct via anti-Markovnikov addition.
Chemical Reactions Analysis
Types of Reactions: METHYL 2-(PHENYLTHIO)PROPIONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alkoxides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted phenylthio derivatives.
Scientific Research Applications
Methyl 2-(phenylthio)propanoate is an organic compound with a variety of applications, particularly in the fields of pharmaceuticals and synthetic organic chemistry. This article explores its scientific research applications, synthesis methods, and potential interactions in biological systems.
Chemical Overview
This compound has the molecular formula and a molecular weight of approximately 210.29 g/mol. The compound features a propanoate functional group with a methyl group and a phenylthio group attached to the second carbon, which enhances its reactivity and potential applications.
Pharmaceuticals
This compound serves as an important intermediate in the synthesis of bioactive compounds. Its structural characteristics allow for modifications that can lead to the development of new therapeutic agents. Compounds similar to this compound have been shown to interact with various enzymes and receptors, suggesting that this compound may exhibit similar pharmacological properties. Preliminary studies indicate its potential role in drug development, particularly in the creation of novel pharmaceuticals targeting specific biological pathways.
Synthetic Organic Chemistry
The compound is utilized in various synthetic pathways due to its versatile reactivity. It can participate in several reactions, including nucleophilic substitutions and esterifications, making it valuable for creating complex organic molecules. Its unique combination of functionalities allows chemists to explore diverse synthetic routes, contributing to advancements in materials science and polymer chemistry.
Agrochemicals
Research indicates that this compound may also find applications in agrochemicals, particularly as a precursor for developing herbicides or pesticides. The thioether group enhances its interaction with biological systems, potentially leading to effective formulations for agricultural use.
Case Study 1: Interaction Studies
A study focused on the interaction of this compound with specific enzymes demonstrated its potential as a modulator of enzyme activity. The findings suggested that compounds with similar structures often exhibit significant interactions with biological targets, which could lead to therapeutic applications.
Case Study 2: Synthesis of Bioactive Compounds
Research has shown that this compound can be effectively used to synthesize novel bioactive compounds through targeted modifications. These compounds have displayed promising results in preliminary biological assays, indicating their potential as drug candidates.
Mechanism of Action
The mechanism of action of METHYL 2-(PHENYLTHIO)PROPIONATE involves its interaction with molecular targets such as enzymes and receptors. The phenylthio group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Q & A
Q. What are the recommended synthetic routes for Methyl 2-(phenylthio)propanoate, and how do reaction conditions influence yield?
this compound can be synthesized via nucleophilic substitution or esterification reactions. For example, thiol-containing precursors (e.g., thiophenol) may react with methyl α-chloropropanoate derivatives under basic conditions. Key factors include:
- Catalysts : Use of bases like triethylamine to deprotonate thiols .
- Temperature : Moderate heating (40–60°C) optimizes reaction kinetics without promoting side reactions .
- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
Yield variations (60–85%) are often attributed to competing oxidation of thiols or incomplete esterification.
Q. What analytical techniques are critical for characterizing this compound and its impurities?
- NMR Spectroscopy : H-NMR (300 MHz, CDCl) shows characteristic peaks: δ 3.67 ppm (ester methyl group) and δ 7.27–7.50 ppm (phenyl protons) .
- Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) identifies impurities like sulfoxides or unreacted thiols .
- Mass Spectrometry : High-resolution MS confirms molecular ion [M+H] at m/z 211.08 (calculated for CHOS).
Q. How should researchers handle stability challenges during storage?
- Moisture Sensitivity : Store under inert gas (argon) to prevent hydrolysis of the ester group.
- Light Sensitivity : Amber glassware minimizes photodegradation of the phenylthio moiety .
- Temperature : Stability studies suggest ≤ –20°C for long-term storage .
Advanced Research Questions
Q. How can contradictory data on reaction outcomes be resolved in thioester synthesis?
Discrepancies in product distribution (e.g., sulfoxide vs. sulfone formation) often stem from:
- Oxidizing Agents : Trace peroxides in solvents may oxidize thioethers inadvertently .
- Catalyst Purity : Metal contaminants (e.g., Fe) accelerate undesired pathways .
Methodological Solution : Use of radical scavengers (e.g., BHT) and rigorous solvent drying (molecular sieves) improves reproducibility .
Q. What computational tools predict the reactivity of this compound in complex systems?
- Database Mining : REAXYS and PISTACHIO provide historical reaction data to model plausible pathways (e.g., nucleophilic attack at the α-carbon) .
- DFT Calculations : Predict regioselectivity in substitution reactions (e.g., thioether vs. ester group reactivity) .
Q. How does steric hindrance influence the compound’s biological interactions?
The methyl group at the α-position creates steric bulk, reducing binding affinity to enzymes like esterases. Comparative studies with unsubstituted analogs show:
Q. What strategies mitigate byproduct formation during scale-up?
- Continuous Flow Systems : Improve heat/mass transfer, reducing dimerization byproducts .
- In-line Analytics : Real-time FTIR monitors reaction progress to optimize quenching .
- Impurity Profiling : Reference standards (e.g., sulfoxide derivatives) enable quantification .
Methodological Considerations
Q. How to design experiments assessing the compound’s role in radical reactions?
- Radical Initiators : Use AIBN or UV light to generate thiyl radicals for polymerization studies .
- Trapping Agents : TEMPO quenches radicals to confirm intermediate formation .
- Kinetic Analysis : Stopped-flow spectroscopy captures rapid thiyl radical recombination.
Q. What safety protocols are essential for handling phenylthio derivatives?
- Ventilation : Fume hoods required due to volatile thiol byproducts .
- PPE : Nitrile gloves and goggles prevent dermal/ocular exposure .
- Spill Kits : Neutralize spills with activated charcoal or sodium bicarbonate .
Future Research Directions
Q. What unexplored applications exist in medicinal chemistry?
- Prodrug Design : Leverage esterase resistance for sustained drug release .
- Antioxidant Activity : Investigate thioether’s radical-scavenging potential in neurodegenerative models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
